5-Valyl angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance within the body. This compound is particularly notable for its agonistic activity at angiotensin receptors, which are integral to the renin-angiotensin-aldosterone system (RAAS). The modification of the angiotensin II structure by substituting valine at the fifth position enhances its pharmacological properties, making it a subject of interest in cardiovascular research and therapeutic applications.
5-Valyl angiotensin II is synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis. This synthetic approach allows for precise control over the peptide's structure and composition, facilitating the exploration of its biological effects and potential therapeutic uses .
5-Valyl angiotensin II falls under the category of synthetic peptides and is classified as a hypertensive agent due to its ability to mimic the effects of natural angiotensin II. It is used primarily in research settings to study angiotensin receptor interactions and their implications in hypertension and related cardiovascular diseases .
The synthesis of 5-Valyl angiotensin II typically involves solid-phase peptide synthesis, a widely adopted technique for producing peptides. This method allows for stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular formula for 5-Valyl angiotensin II is C₅₀H₇₁N₁₃O₁₂. It consists of a chain of amino acids with specific modifications that enhance its biological activity.
5-Valyl angiotensin II undergoes various biochemical reactions primarily involving binding to angiotensin receptors (specifically AT1 and AT2 receptors). These interactions lead to downstream signaling pathways that affect vascular resistance and fluid retention.
5-Valyl angiotensin II acts by mimicking the actions of natural angiotensin II through its interaction with specific receptors on target cells. The mechanism involves:
Studies have shown that modifications in the peptide structure can significantly alter its potency and selectivity towards different receptor subtypes, impacting its therapeutic potential .
Characterization techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to confirm purity and structural integrity during synthesis .
5-Valyl angiotensin II has significant applications in scientific research, particularly in studies related to:
The systematic nomenclature and structural characteristics of 5-Valyl angiotensin II provide essential insights into its biochemical behavior and receptor interactions:
The pentapeptide fragment (residues 4-8: Tyr-Val-His-Pro-Phe) constitutes the core active site, with the Val⁵ substitution strategically positioned within this critical region. This modification subtly alters the peptide-receptor interface at AT₁ receptors, particularly affecting interactions with Lys¹⁹⁹ in transmembrane helix 5—a residue crucial for forming an ionic bridge with the C-terminal carboxyl group of phenylalanine (Phe⁸) [1]. Despite this change, Val⁵-Ang II maintains nearly identical binding affinity and functional activity at both AT₁ and AT₂ receptors compared to the native peptide, as confirmed through receptor-binding assays and pressor activity studies [6].
Table 1: Structural Comparison of Angiotensin II Isoforms
Feature | Endogenous Ang II (Ile⁵-Ang II) | 5-Valyl Angiotensin II |
---|---|---|
Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Asp-Arg-Val-Tyr-Val-His-Pro-Phe |
CAS Number | 4474-91-3 | 58-49-1 |
Metabolic Stability | Half-life <60 seconds in circulation | Enhanced resistance to angiotensinases |
Receptor Binding Affinity | High affinity for AT₁ receptors | Comparable affinity to Ile⁵-Ang II |
Primary Research Utility | Native hormone studies | Stable tracer for uptake/clearance studies |
The development of 5-Valyl angiotensin II emerged from concerted efforts to overcome limitations of native angiotensin peptides in RAS research:
Precursor Challenges: Early angiotensin analogs like saralasin (developed in the 1970s) demonstrated potent AT₁ receptor blockade but suffered from peptide instability, short duration of action, partial agonist activity, and negligible oral bioavailability. These limitations restricted their utility as research tools and therapeutic agents [1].
Non-peptide Breakthrough: In 1982, Takeda Pharmaceuticals identified imidazole-5-acetic acid derivatives (S-8307 and S-8308) as the first non-peptide angiotensin receptor antagonists. Though these compounds showed specific competitive inhibition at AT₁ receptors without partial agonism, they possessed only moderate potency and poor oral bioavailability [1].
Rational Drug Design: Scientists at DuPont used nuclear magnetic resonance (NMR) and computer modeling to compare the spatial configurations of Ang II and the Takeda leads. They recognized that adding acidic functional groups to mimic Ang II's N-terminal residues could enhance binding affinity. This led to EXP-6155 (with a 4-carboxy group) and eventually EXP-7711—a biphenylmethyl compound where replacing the carboxyl group with a tetrazole moiety produced the first orally active, potent AT₁ antagonist: losartan [1].
Within this drug development landscape, 5-Valyl angiotensin II emerged as a critical research tracer. Its design leveraged the observation that substituting the fifth-position amino acid could enhance metabolic stability without disrupting receptor interactions. Unlike therapeutic ARBs, Val⁵-Ang II served as a biochemically stable angiotensin analog that resisted degradation by angiotensinases—enzymes like dipeptidyl peptidase 3 (DPP3) that rapidly cleave endogenous Ile⁵-Ang II [4] [8]. This property made it indispensable for studying angiotensin uptake, tissue distribution, and receptor dynamics.
5-Valyl angiotensin II has become fundamental for dissecting complex RAS pathways, particularly those involving tissue-specific angiotensin dynamics:
Tracer for Uptake Studies: The metabolic stability of Val⁵-Ang II enables precise tracking of angiotensin movement across biological barriers. When infused into rats, HPLC separation reveals that intrarenal Val⁵-Ang II accumulation increases by 88% compared to controls—an effect blocked by AT₁ receptor antagonists like losartan. This demonstrates AT₁-mediated uptake as a key mechanism for intrarenal angiotensin accumulation in hypertension [6].
Intrarenal RAS Activation: Research using Val⁵-Ang II infusion models has illuminated how proximal tubule-derived angiotensinogen spills into distal nephron segments. There, it interacts with renin from principal cells of collecting ducts (stimulated by Ang II via AT₁ receptors) and prorenin receptors (PRRs) on intercalated cells. This creates a distal intratubular angiotensin-generating system that contributes to hypertension and renal injury independent of circulating RAS [5].
Receptor Crosstalk: Studies utilizing Val⁵-Ang II demonstrate that angiotensin II suppresses natriuretic peptide signaling via AT₁ receptor activation. In rodent models, co-infusion of Val⁵-Ang II with atrial natriuretic peptide (ANP) significantly attenuates ANP-induced blood pressure reduction and cGMP generation. Surface plasmon resonance (SPR) studies confirm this occurs through protein kinase C (PKC) activation downstream of AT₁ receptors—not via direct GC-A receptor binding [7].
Sepsis and RAAS Imbalance: Liquid chromatography-mass spectrometry (LC-MS) studies in septic shock patients reveal increased angiotensin I/angiotensin II and angiotensin-(1-7)/angiotensin II ratios. These patients exhibit reduced circulating ACE activity and elevated angiotensin-converting enzyme 2 (ACE2) activity. Val⁵-Ang II serves as a reference compound in these assays to quantify enzymatic shifts that contribute to vasodilatory shock [8].
Table 2: Key Research Applications of 5-Valyl Angiotensin II
Research Domain | Model/Technique | Key Insight Enabled by Val⁵-Ang II |
---|---|---|
Renal Angiotensin Uptake | Chronic rat infusion + HPLC | AT₁ receptor mediates 88% increase in intrarenal angiotensin retention |
Intrarenal RAS Activation | 2K1C Goldblatt hypertension model | Distal nephron renin expression stimulated independently of blood pressure |
Natriuretic Peptide Crosstalk | Co-infusion with ANP + cGMP measurement | ANG II suppresses ANP effects via AT₁/PKC pathway |
Enzymatic Dysregulation | LC-MS in septic shock plasma | ACE activity reduction correlates with Ang I/Ang II ratio increase |
Table 3: Compound Nomenclature and Identifiers
Synonym | Identifier Type | Identifier |
---|---|---|
5-Valyl angiotensin II | Systematic Name | H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH |
Valine angiotensin II | CAS Registry | 58-49-1 |
5-L-Valine angiotensin II | CheBI ID | CHEBI:48434 |
[Val⁵]-Angiotensin II | UniProt | P01019 (variant) |
Angiotensin II 5-valine | PubChem CID | 9952625 |
The strategic application of 5-Valyl angiotensin II continues to advance our mechanistic understanding of RAS in cardiovascular, renal, and inflammatory diseases. Its biochemical stability and receptor fidelity make it an indispensable probe for mapping angiotensin pathways and receptor interactions that remain inaccessible using endogenous angiotensin peptides. Future research leveraging this analog will likely focus on its utility in quantifying tissue-specific RAS activation and evaluating novel AT₁ receptor-targeted therapies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7